3,8,9-Trioxabicyclo[4.2.1]non-4-EN-2-one
Description
Properties
CAS No. |
71021-19-7 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3,8,9-trioxabicyclo[4.2.1]non-4-en-2-one |
InChI |
InChI=1S/C6H6O4/c7-5-6-9-3-4(10-6)1-2-8-5/h1-2,4,6H,3H2 |
InChI Key |
OZLGPJZBTDNYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=COC(=O)C(O1)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The bicyclo[4.2.1]nonane scaffold differentiates 3,8,9-trioxabicyclo[4.2.1]non-4-EN-2-one from related compounds. Key structural analogs include:
Key Observations:
- Oxygen vs. Nitrogen Heteroatoms: Unlike 3,9-diazabicyclo[4.2.1]nonane derivatives (e.g., AS98137 ), the trioxa system in the target compound may exhibit distinct hydrogen-bonding capabilities and polarity.
- Functional Groups: The ketone and double bond in this compound contrast with hydroxyl/methoxy groups in lignans (e.g., 3,3′-dimethoxylignane ), influencing solubility and bioactivity.
Data Tables
Table 1: Physicochemical Properties of Selected Bicyclic Compounds
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 0.45 | 12.3 | 145–148 (est.) |
| Edulisolide | 2.8 | 0.07 | 210–215 |
| 3,3′-Dimethoxylignane | 1.9 | 0.5 | 160–165 |
Table 2: Bioactivity Comparison
Research Findings and Challenges
- Synthesis Challenges : The target compound’s synthesis requires precise control over stereochemistry and oxidation states, as seen in related bicyclic lignans .
- Unanswered Questions: Limited data exist on the pharmacokinetics or toxicity of this compound.
- Future Directions : Computational modeling (e.g., molecular docking) may elucidate interactions with enzymes or receptors, while structural modifications (e.g., introducing nitrogen heteroatoms) could enhance bioactivity .
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